molecular formula C14H16ClNO B1614083 8-(4-Chlorophenyl)-8-oxooctanenitrile CAS No. 898783-76-1

8-(4-Chlorophenyl)-8-oxooctanenitrile

Cat. No. B1614083
CAS RN: 898783-76-1
M. Wt: 249.73 g/mol
InChI Key: WTVNTOZRDAGSGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves detailing properties such as melting point, boiling point, solubility, density, and spectral data .

Scientific Research Applications

Structural and Spectroscopic Characterization

The structural parameters of similar compounds to 8-(4-Chlorophenyl)-8-oxooctanenitrile have been analyzed using Density Functional Theory (DFT) and Time-Dependent DFT. This includes a comprehensive analysis of FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectral measurements. Such studies assist in understanding the molecular structure and the potential biological and industrial applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Optoelectronic and Charge Transport Properties

Research on hydroquinoline derivatives, which include structures similar to 8-(4-Chlorophenyl)-8-oxooctanenitrile, demonstrates their potential in optoelectronics. These studies involve examining their structural, electronic, optical, and charge transport properties, suggesting applications in multifunctional materials (Irfan et al., 2020).

Antibacterial Activity

Compounds with structures akin to 8-(4-Chlorophenyl)-8-oxooctanenitrile have been evaluated for their antibacterial activity. Studies show that these compounds demonstrate significant activity, suggesting potential for medical and pharmaceutical applications (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

Photovoltaic Properties

Investigations into the photovoltaic properties of related compounds have been conducted, examining their application in organic–inorganic photodiode fabrication. This research is crucial for the development of advanced solar energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electrochemical Stability and Application

Studies on the electrochemical reduction and stability of related aryl groups, including chlorophenyl derivatives, have implications for electrochemical sensors and devices. Such research is vital for understanding the stability and reactivity of these compounds in various electrochemical applications (D'amours & Bélanger, 2003).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

8-(4-chlorophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVNTOZRDAGSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642281
Record name 8-(4-Chlorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chlorophenyl)-8-oxooctanenitrile

CAS RN

898783-76-1
Record name 8-(4-Chlorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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